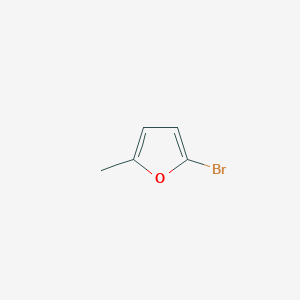

2-Bromo-5-methylfuran

Overview

Description

2-Bromo-5-methylfuran (2-Br-5-MeF) is a heterocyclic organic compound that is used in a variety of laboratory experiments. It is a highly reactive compound that is used as a reagent for various reactions, including the synthesis of a variety of organic compounds. 2-Br-5-MeF has been studied extensively in recent years due to its many potential applications in scientific research.

Scientific Research Applications

Synthesis Methodologies

- A study demonstrated the synthesis of 2-(bromoacetyl)-5-methylfuran by brominating 2-acetyl-5-methylfuran, using bromine and N-bromosuccinimide. This process produced a mixture of ω-bromo ketone, a 5-bromomethyl derivative, and 5-bromomethyl-ω-bromo ketone (Saldabol, Popelis, Shatz, & Slavinskaya, 2013).

- Another approach for synthesizing trisubstituted furans from 2-bromo-5-methylfuran involved lithiation and halogen migration. This allowed for selective access to 2-substituted 3-bromo-5-methylfurans and 3-substituted 2-bromo-5-methylfurans (Fröhlich & Hametner, 1996).

Catalytic Applications

- Methyl 5-bromo-2-furoate was used as an alternative reagent for palladium-catalyzed direct arylation of heteroaromatics. It proved effective in preventing dimer and oligomer formation, facilitating the synthesis of biheteroaryls and 2,5-diarylated furan derivatives (Fu, Zhao, Bruneau, & Doucet, 2012).

Chemical Reactions and Transformations

- A study explored the formation of cyclopropanes and five-membered heterocycles using 2-bromo-3-formylacrylic acid derivatives. This involved reactions with stabilized carbanions, yielding cyclopropane lactones and fused heterocyclic compounds (Farin˜a, Maestro, Martín, & Soria, 1987).

- The Diels-Alder reaction between 2-methylfuran and 3-bromobenzyne led to the synthesis of 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene, showing the reactivity of furan derivatives in complex organic syntheses (Onyango, Kelley, Qian, & Gribble, 2015).

Biofuel and Energy Applications

- A study on the combustion and emission characteristics of 2-methylfuran gasoline blend fuel in spark-ignition engines suggested its potential as a gasoline substitute. The research focused on engine performance, emissions, and combustion characteristics (Wei, Feng, Shu, Pan, Guo, Gao, & Li, 2014).

Biologically Active Products

- Research on the synthesis of enantiopure 2-methyl-3-substituted tetrahydrofurans, precursors for biologically active products, utilized a multienzymatic stereoselective cascade process. This method yielded bromohydrins, which were further manipulated to create tetrahydrofuran synthons (Brenna, Crotti, Gatti, Marinoni, Monti, & Quaiato, 2017).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

2-Bromo-5-methylfuran is primarily used as a reagent in the synthesis of various compounds . It is particularly used to synthesize quinuclidine-based ligands, which act as muscarinic agonists . Muscarinic receptors are a type of G protein-coupled receptor that play a crucial role in the nervous system, affecting functions such as heart rate and smooth muscle contraction .

Mode of Action

The mode of action of this compound involves a process known as lithiation . This process involves the introduction of a lithium atom into the compound, which can significantly alter its chemical properties . The lithiation of this compound enables selective halogen dance reactions, affording 2-substituted 3-bromo-5-methylfurans upon quenching with various electrophiles .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role in the synthesis of other compounds . The lithiation process and subsequent halogen dance reactions can lead to the formation of new compounds with different substitution patterns . These new compounds can then participate in various biochemical pathways, depending on their specific structures and properties .

Pharmacokinetics

The properties of the compounds it helps synthesize, such as quinuclidine-based ligands, would be more relevant in a pharmacokinetic context .

Result of Action

The result of the action of this compound is the synthesis of new compounds with different substitution patterns . These new compounds can have a variety of molecular and cellular effects, depending on their specific structures and properties . For example, quinuclidine-based ligands synthesized using this compound can act as muscarinic agonists, influencing various physiological processes .

Biochemical Analysis

Biochemical Properties

2-Bromo-5-methylfuran is used as a reagent to synthesize quinuclidine-based ligands, compounds that act as muscarinic agonists

Molecular Mechanism

It is known that furan derivatives can interact with various biomolecules, potentially leading to changes in gene expression or enzyme activity

Temporal Effects in Laboratory Settings

It is known that furan derivatives can undergo various chemical reactions, including halogen migrations

Metabolic Pathways

It is known that furan derivatives can participate in various chemical reactions

Transport and Distribution

It is known that chemical compounds can interact with various transporters and binding proteins, which can affect their localization or accumulation .

properties

IUPAC Name |

2-bromo-5-methylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO/c1-4-2-3-5(6)7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGRESZTMULPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348563 | |

| Record name | 2-bromo-5-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123837-09-2 | |

| Record name | 2-bromo-5-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B145425.png)

![1-[(1R,2R)-2-acetylcyclopentyl]ethanone](/img/structure/B145433.png)